2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-6-10(2)15-11(16(18)19)8-12(17-13(15)7-9)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSJURIGABYHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CO3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of furan with a halogenated quinoline derivative in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the furan-quinoline intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
FDQCA is being investigated for its potential therapeutic properties, including:
- Anticancer Activity : Preliminary studies indicate that FDQCA may inhibit cancer cell proliferation by interfering with DNA replication and apoptosis pathways. The compound’s ability to bind to DNA and enzymes involved in cell cycle regulation makes it a candidate for further development as an anticancer agent.
- Antibacterial and Antiviral Properties : Research has shown that FDQCA exhibits activity against various bacterial strains and viruses, potentially due to its structural motifs that enhance interaction with biological targets.
Case Study Example :
A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of FDQCA on several cancer cell lines, revealing significant inhibition of growth compared to control groups .
Organic Synthesis
FDQCA serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to synthesize more complex structures, including natural product analogs and pharmaceuticals. The unique reactivity of the carboxylic acid group allows for various functionalization reactions.
-
Reactions Involved :
- Oxidation : Leads to the formation of furan-2,5-dicarboxylic acid derivatives.
- Reduction : Can yield tetrahydroquinoline derivatives.
- Substitution Reactions : Electrophilic substitutions can introduce additional functional groups.
| Reaction Type | Product Type | Common Reagents |
|---|---|---|
| Oxidation | Furan-2,5-dicarboxylic acids | Potassium permanganate |
| Reduction | Tetrahydroquinoline derivatives | Sodium borohydride |
| Substitution | Halogenated or nitrated quinolines | Halogens, nitrating agents |
Materials Science
FDQCA is explored for its applications in materials science:
- Organic Semiconductors : Due to its electronic properties, FDQCA is being studied for use in organic light-emitting diodes (OLEDs) and other electronic devices.
- Photonic Applications : The compound's ability to emit light upon excitation makes it suitable for photonic applications.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, leading to inhibition of biological processes such as DNA replication, enzyme activity, and signal transduction.
Pathways Involved: It can interfere with pathways such as the cell cycle, apoptosis, and metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic Acid Derivatives
- Key Features : A phenyl group at the 2-position instead of furan.
- Activity: Derivatives such as 5a4 (2-phenyl with dimethylamino-propylamide side chain) exhibit potent antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and low cytotoxicity .
- SAR Insights :
2-(Furan-2-yl)quinoline-4-carboxylic Acid Derivatives
- Key Features : Furan-2-yl substituent at the 2-position.
- Activity :
- 6-Nitro derivative (CAS 116761-62-7): Primarily explored for its structural role in high-throughput screening libraries; direct biological data are scarce .
- 7-Bromo derivative (CAS 77282-37-2): Used in synthetic pathways for anticancer and antimicrobial agents, though specific activity metrics are unreported .
- SAR Insights: The furan oxygen may engage in hydrogen bonding with target proteins, influencing binding affinity . Nitro or bromo substituents on the quinoline core can modulate electronic properties and metabolic stability .
5,7-Dimethylquinoline-4-carboxylic Acid Derivatives
- Key Features : Methyl groups at the 5- and 7-positions.
- Activity :
- Hydroxyl or nitro groups on the phenyl ring balance solubility and target interaction .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Antibacterial Activity :
- 2-Phenyl derivatives show MIC values as low as 64 µg/mL against S. aureus, outperforming ampicillin in some cases .
- Furan-containing analogs are less explored but are prioritized in screening libraries due to their heterocyclic diversity .
Cytotoxicity: Compound 5a4 (2-phenyl derivative) exhibits low cytotoxicity (IC₅₀ > 500 µg/mL in NIH/3T3 cells), suggesting a favorable safety profile . No cytotoxicity data are available for furan-based analogs, though their structural complexity may pose synthetic challenges .
Synthetic Accessibility :
Biological Activity
2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid (FDMQCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a quinoline core with a furan substituent, which may enhance its interaction with various biological targets. This article reviews the current understanding of the biological activity of FDMQCA, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H13NO3
- Molecular Weight : Approximately 267.29 g/mol
- Appearance : Typically presents as a green/yellow powder
Synthesis
The synthesis of FDMQCA can be achieved through several methods:
- Formation of the Quinoline Core : Using Skraup synthesis, aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
- Introduction of the Furan Ring : A Suzuki-Miyaura coupling reaction is employed, involving a boronic acid derivative of furan and a halogenated quinoline derivative.
- Carboxylation : The carboxylic acid group is introduced via treatment with carbon dioxide under basic conditions.
These synthetic routes allow for efficient production in laboratory settings .
Antimicrobial Properties
Preliminary studies indicate that FDMQCA exhibits antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research indicates that FDMQCA may possess anti-inflammatory properties by interacting with enzymes involved in inflammatory pathways. It has been observed to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, similar to known anti-inflammatory agents .
Anticancer Potential
FDMQCA is being investigated for its potential as an anticancer agent. Its ability to bind to DNA and inhibit cell cycle progression suggests it could interfere with cancer cell proliferation .
The mechanism through which FDMQCA exerts its biological effects involves several molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
- DNA Interaction : By binding to DNA, FDMQCA can disrupt replication processes essential for cancer cell survival .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique advantages of FDMQCA:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | Lacks methyl groups at positions 5 and 7 |
| 6-Methylquinoline-4-carboxylic acid | C10H9NO2 | Simplified structure without furan |
| 8-Hydroxyquinoline | C9H7NO | Contains hydroxyl group; used in chelation |
FDMQCA's combination of furan and dimethyl-substituted quinoline structures enhances its biological activity compared to these simpler analogs .
Case Studies and Research Findings
- Antimicrobial Study :
- Anti-inflammatory Research :
- Anticancer Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
